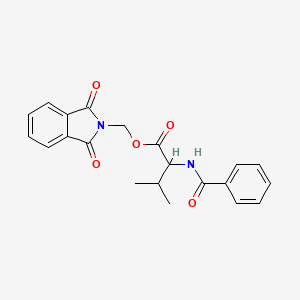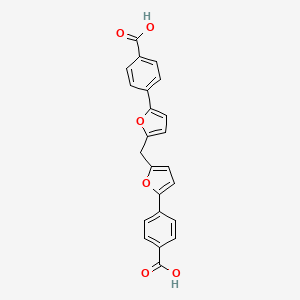
4-Carbamoyl-1h-imidazol-5-yl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(cyanosulfanyl)-3H-imidazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a cyanosulfanyl group and a carboxamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyanosulfanyl)-3H-imidazole-4-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Cyanosulfanyl Group: The cyanosulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol and cyanogen bromide.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the imidazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of 5-(cyanosulfanyl)-3H-imidazole-4-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(cyanosulfanyl)-3H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The cyanosulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanosulfanyl group can be reduced to form thiols.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
5-(cyanosulfanyl)-3H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(cyanosulfanyl)-3H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The cyanosulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The imidazole ring can also interact with various biological receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(methylsulfanyl)-3H-imidazole-4-carboxamide
- 5-(ethylsulfanyl)-3H-imidazole-4-carboxamide
- 5-(propylsulfanyl)-3H-imidazole-4-carboxamide
Uniqueness
5-(cyanosulfanyl)-3H-imidazole-4-carboxamide is unique due to the presence of the cyanosulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. The cyanosulfanyl group can participate in unique chemical reactions and interactions with biological targets, making this compound a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C5H4N4OS |
|---|---|
Peso molecular |
168.18 g/mol |
Nombre IUPAC |
(5-carbamoyl-1H-imidazol-4-yl) thiocyanate |
InChI |
InChI=1S/C5H4N4OS/c6-1-11-5-3(4(7)10)8-2-9-5/h2H,(H2,7,10)(H,8,9) |
Clave InChI |
GPINFQBTFXFXNK-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(N1)C(=O)N)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-{[(3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12489636.png)
![5-(3,4-dimethoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12489641.png)
![1-(4-bromophenyl)-6-{4-[(4-chlorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12489649.png)

![N-(2,4-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12489660.png)
![4-ethyl-N-[(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)carbamothioyl]benzamide](/img/structure/B12489666.png)
![N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine](/img/structure/B12489670.png)
![2-ethyl-4-[2-(4-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12489671.png)

![(5E)-5-{[(2-chlorophenyl)amino]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12489678.png)
![N-[(5,6-dichloro-1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12489684.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B12489697.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B12489700.png)

